4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone 4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone
Brand Name: Vulcanchem
CAS No.: 25555-26-4
VCID: VC17275540
InChI: InChI=1S/C18H18N2OS/c21-18(14-19-20-12-4-5-13-20)15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2/b19-14+
SMILES:
Molecular Formula: C18H18N2OS
Molecular Weight: 310.4 g/mol

4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone

CAS No.: 25555-26-4

Cat. No.: VC17275540

Molecular Formula: C18H18N2OS

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone - 25555-26-4

Specification

CAS No. 25555-26-4
Molecular Formula C18H18N2OS
Molecular Weight 310.4 g/mol
IUPAC Name (2E)-1-(4-phenylsulfanylphenyl)-2-pyrrolidin-1-yliminoethanone
Standard InChI InChI=1S/C18H18N2OS/c21-18(14-19-20-12-4-5-13-20)15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2/b19-14+
Standard InChI Key AMRYPROKDJQHAP-XMHGGMMESA-N
Isomeric SMILES C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3
Canonical SMILES C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

Introduction

Overview of the Compound

4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone is a synthetic organic compound with the molecular formula C18H18N2OSC_{18}H_{18}N_2OS. It is categorized as an acetophenone derivative, characterized by the attachment of a phenylthio group and a pyrrolidinylimino moiety to the acetophenone backbone. Below are its essential properties:

PropertyDetails
Molecular FormulaC18H18N2OSC_{18}H_{18}N_2OS
Molecular Weight310.4 g/mol
Synonyms1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone; Acetophenone, 4'-(phenylthio)-2-(1-pyrrolidinylimino)-
PubChem CID9578574

Structural Characteristics

The structure of 4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone includes:

  • A phenylthio group (SC6H5-S-C_6H_5) attached to the para position of the benzene ring.

  • A pyrrolidinylimino group (N=CN(C4H8)-N=C-N(C_4H_8)) bonded to the carbon adjacent to the ketone group.

This structural arrangement contributes to its chemical reactivity and potential biological activity.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Starting Materials: Acetophenone derivatives and thiophenols.

  • Reaction Steps:

    • Introduction of the phenylthio group via nucleophilic substitution or coupling reactions.

    • Formation of the imino group through condensation with pyrrolidine.

  • Catalysts and Conditions: Reactions often utilize acidic or basic catalysts under controlled temperatures to optimize yields.

Biological Activity

While no direct studies on its bioactivity were identified, compounds with similar structures have demonstrated:

  • Antimicrobial properties due to their ability to disrupt microbial cell membranes.

  • Potential as enzyme inhibitors, particularly those targeting oxidative enzymes or proteases.

Data Tables for Analysis

ParameterValue/Details
Melting PointNot reported
Boiling PointNot reported
Spectroscopic DataIR, NMR, and Mass Spectrometry likely used for characterization
Toxicity DataNo available data

Research Gaps and Future Directions

  • Biological Studies: Further research is needed to evaluate its pharmacological potential, including antimicrobial, anticancer, or enzyme inhibitory activities.

  • Toxicological Profile: Comprehensive toxicity studies are required for potential therapeutic applications.

  • Synthetic Optimization: Exploring alternative synthesis routes could improve yield and reduce costs.

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